![molecular formula C19H17ClN2O3 B608466 Laquinimod CAS No. 248281-84-7](/img/structure/B608466.png)
Laquinimod
概要
説明
ラキニモッドは、アクティブバイオテックとテバ製薬によって開発された実験的な免疫調節剤です。 主に多発性硬化症とハンチントン病の経口治療薬として研究されています 。 ラキニモッドはキノリン-3-カルボキサミド誘導体であり、神経保護作用と抗炎症作用を持つことが知られています .
2. 製法
ラキニモッドは、以下の重要なステップを含む複数段階のプロセスで合成されます。
キノリンコアの形成: 合成は、キノリンコア構造の形成から始まります。
官能基の導入: カルボキサミド基やヒドロキシル基などの様々な官能基がキノリンコアに導入されます。
最終的な修飾:
ラキニモッドの工業生産には、これらの合成経路を最適化して、高収率と高純度を達成することが含まれます。温度、溶媒、触媒などの反応条件は、目的の生成物を得るために慎重に制御されます。
3. 化学反応の分析
ラキニモッドは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ラキニモッドは、特にヒドロキシル基で酸化反応を起こす可能性があります。
還元: 化合物に存在するカルボニル基で還元反応が起こる可能性があります。
置換: ラキニモッド中の塩素原子は、適切な条件下で他の官能基と置換することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
作用機序
ラキニモッドは、いくつかのメカニズムを通じて効果を発揮します。
生化学分析
Biochemical Properties
Laquinimod has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to downregulate astrocytic and microglial activation, common pathways in neurodegenerative diseases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating immune responses, particularly those involving NK cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is believed to involve the modulation of neuroprotective pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in the R6/2 mouse model of Huntington’s disease, treatment with this compound improved motor impairment, weight course, and extended survival .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Laquinimod is synthesized through a multi-step process involving the following key steps:
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure.
Introduction of functional groups: Various functional groups, such as the carboxamide and hydroxyl groups, are introduced to the quinoline core.
Final modifications:
The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反応の分析
Laquinimod undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Multiple Sclerosis
Laquinimod has been extensively studied as a potential treatment for multiple sclerosis, particularly in relapsing forms of the disease. Key findings from clinical trials include:
- Phase II and III Trials : Studies such as CONCERTO and ARPEGGIO evaluated this compound's efficacy in patients with relapsing-remitting multiple sclerosis (RRMS). While this compound demonstrated a reduction in new T2 lesions and a favorable safety profile, it did not meet primary endpoints related to disability progression or brain volume loss .
- Dosing : Various dosages have been tested, notably 0.6 mg and 1.5 mg. The higher dose was discontinued due to cardiovascular events, highlighting the importance of monitoring safety alongside efficacy .
Huntington's Disease
This compound is also under investigation for Huntington's disease, where it has shown promise in preclinical models:
- Neuroprotective Effects : In studies using the YAC128 mouse model of Huntington's disease, this compound treatment resulted in improved motor function and reduced atrophy in brain regions affected by the disease .
- Ongoing Trials : The LEGATO-HD study is currently assessing this compound's safety and efficacy in human patients with Huntington's disease, focusing on its ability to slow disease progression .
Crohn's Disease
Recent studies have explored this compound's application in treating Crohn's disease:
- Phase II Study : A trial indicated that this compound could safely reduce inflammation in patients with Crohn's disease over an 8-week period. Lower doses showed increased clinical remission rates compared to placebo .
Summary of Clinical Findings
Condition | Study Type | Dose (mg) | Primary Endpoint | Outcome |
---|---|---|---|---|
Multiple Sclerosis | Phase II/III | 0.6/1.5 | Disability progression | Did not meet primary endpoint |
Huntington's Disease | Phase II | Variable | Neuroprotection | Improved motor function |
Crohn's Disease | Phase II | 0.5-2.0 | Clinical remission | Increased remission rates |
Safety Profile
This compound has generally exhibited a favorable safety profile across various studies. The incidence of adverse events was comparable to placebo groups in many trials, although some higher dose levels raised concerns regarding cardiovascular risks .
類似化合物との比較
ラキニモッドは、ロキニメックス(リノミド)などの他のキノリン誘導体と構造的に類似しています。 ラキニモッドにはいくつかのユニークな特性があります。
安全性のプロファイルの向上: 深刻な有害事象が関連付けられていたロキニメックスとは異なり、ラキニモッドは臨床試験でより好ましい安全性のプロファイルを示しています.
効力の向上: ラキニモッドは、他の類似化合物と比較して、疾患活動を軽減し、脳萎縮を防ぐ上でより優れた効力を示しています.
類似化合物には以下が含まれます。
ロキニメックス(リノミド): 多発性硬化症のために研究された別のキノリン誘導体です。
フィンゴリモッド: 多発性硬化症の治療に使用される経口免疫調節剤です。
フマル酸ジメチル: 免疫調節作用を持つ、多発性硬化症の別の経口治療薬です.
ラキニモッドの免疫調節と神経保護作用を組み合わせた独自の特性は、神経変性疾患の治療のための有望な候補として位置づけています。
生物活性
Laquinimod is an orally administered immunomodulatory drug primarily developed for the treatment of multiple sclerosis (MS) and currently under investigation for Huntington's disease (HD). Its biological activity encompasses various mechanisms, including neuroprotection, immune modulation, and effects on disease progression in MS. This article delves into the compound's biological activity, supported by case studies and detailed research findings.
This compound's biological activity is characterized by its ability to modulate immune responses without causing immunosuppression. Key mechanisms include:
- Immune Modulation : this compound has been shown to suppress Th1 and Th17 cell responses while promoting a Th2/3 shift. This shift is associated with down-regulation of pro-inflammatory cytokines such as TNF-α and IL-12, and up-regulation of anti-inflammatory cytokines like TGF-β, IL-4, and IL-10 .
- Neuroprotection : The compound has demonstrated neuroprotective properties through the enhancement of brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function. In studies using the R6/2 mouse model of HD, this compound treatment resulted in increased BDNF expression in the striatum, indicating its potential role in neuroprotection .
Clinical Efficacy
This compound's efficacy has been evaluated in several clinical trials focusing on relapsing forms of MS. Notable findings include:
- Reduction in Disability Progression : Pooled analyses from the ALLEGRO and BRAVO studies indicated a significant reduction in disability progression among patients treated with this compound compared to placebo (34% reduction at 3 months and 46% at 6 months) alongside a 21% reduction in relapse rates .
- MRI Lesion Activity : this compound treatment was associated with a reduction in active MRI lesions, further supporting its biological activity in slowing disease progression .
Safety Profile
The safety profile of this compound has been generally favorable, with most adverse events being mild to moderate. Commonly reported adverse events included back pain, neck pain, and elevated liver enzyme levels. Serious adverse events were comparable between this compound and placebo groups .
Table 1: Summary of Clinical Findings
Study | Population | Key Findings | Notes |
---|---|---|---|
ALLEGRO & BRAVO | 1988 MS patients | 34% reduction in disability progression at 3 months | Significant safety profile |
R6/2 Mouse Model | Transgenic mice | Increased BDNF expression post-treatment | Neuroprotective effects observed |
MRI Studies | MS patients | Reduction in active lesions | Supports efficacy in disease management |
Case Studies
- R6/2 Mouse Model Study : A study demonstrated that this compound treatment led to a significant increase in BDNF levels within the striatum of R6/2 mice, suggesting potential therapeutic benefits for neurodegenerative conditions like HD .
- Long-term MS Treatment : In a cohort of RRMS patients treated with this compound over 24 months, immune modulation was observed without significant immunosuppression. This study highlighted the drug's ability to alter cytokine profiles favorably while maintaining overall immune function .
特性
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248281-84-7 | |
Record name | Laquinimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laquinimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAQUINIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
A: Laquinimod primarily targets the aryl hydrocarbon receptor (AhR) pathway. [] This has been demonstrated in various studies, including gene expression analysis in this compound-treated mice and the abolishment of this compound's effects in AhR knockout mice with experimental autoimmune encephalomyelitis (EAE). []
ANone: While the exact mechanisms are still being investigated, this compound's activation of AhR leads to several downstream effects:
- Modulation of myeloid cells: this compound promotes the differentiation of monocytes towards an anti-inflammatory type II phenotype, characterized by reduced production of pro-inflammatory cytokines like IL-6, IL-12, and TNFα, and increased production of the anti-inflammatory cytokine IL-10. [, , ]
- Regulation of T cell responses: this compound indirectly influences T cell responses by altering the function of antigen-presenting cells, particularly dendritic cells. This results in the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. [, ]
- Impact on astrocytes: this compound regulates the proinflammatory phenotype of reactive astrocytes, potentially restricting inflammatory cell migration and reducing cytotoxic mediator production. []
A: Studies suggest that this compound's effects on T cells are indirect and primarily mediated through its impact on antigen-presenting cells. [] this compound treatment did not directly alter T cell function in isolation. []
ANone: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce these characteristics. Based on the chemical name, Quinoline-3-Carboxamide, and the described structural modifications, further investigation into chemical databases would be necessary to obtain the precise molecular formula and weight.
ANone: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not delve into detailed spectroscopic characterization. Further research in specialized chemical literature would be needed to gather this information.
ANone: The provided abstracts do not explicitly mention specific stability data for this compound under various storage conditions. This information is crucial for pharmaceutical development and would be detailed in drug master files and regulatory documents.
ANone: this compound is not described as a catalyst in the provided research papers. Its primary mode of action revolves around its immunomodulatory properties, particularly through the AhR pathway.
ANone: The provided research papers primarily focus on in vitro and in vivo studies. While computational methods may have been employed during the drug discovery process, the abstracts do not provide specific details regarding simulations, calculations, or QSAR models.
A: Research on a group of Quinoline-3-Carboxamides, including this compound, revealed that introducing specific chemical groups can influence its metabolism and potentially its activity: [] * Adding a chlorine or methoxy group to the quinoline part of the molecule increases metabolism in the carboxamide part. [] * Replacing a methyl group with an ethyl group in the carboxamide part shifts the metabolism to predominantly occur in the quinoline part and generally leads to a higher metabolism rate. []
ANone: Information regarding specific SHE regulations and compliance for this compound is not discussed in the provided research papers. These aspects are typically addressed in confidential drug master files and regulatory submissions.
A: * Absorption: this compound is rapidly absorbed after oral administration, reaching maximum plasma levels within 2 hours. [] * Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, leading to hydroxylated and dealkylated metabolites. [, , ]
A: this compound's efficacy has been extensively studied in several preclinical models:* EAE: This model, commonly used for multiple sclerosis, showed that this compound reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , , ]* Cuprizone-induced demyelination: this compound effectively prevented demyelination, oligodendrocyte apoptosis, inflammation, and axonal damage in this model. []* In vitro models: Studies on human microglia and astrocyte cultures demonstrated that this compound reduces the production of inflammatory molecules and protects against neuronal injury. [, ]
A: Yes, this compound has undergone clinical trials for multiple sclerosis and Crohn's disease. [, , , , , ] Phase III trials in relapsing-remitting multiple sclerosis patients showed positive effects on disease activity, disability progression, and brain atrophy. [, , ] A Phase II trial in Crohn's disease indicated potential benefits at a specific dose. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。